Dimethylmethylenammonium chloride Dimethylmethylenammonium chloride
Brand Name: Vulcanchem
CAS No.: 30354-18-8
VCID: VC2445740
InChI: InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1
SMILES: C[N+](=C)C.[Cl-]
Molecular Formula: C3H8ClN
Molecular Weight: 93.55 g/mol

Dimethylmethylenammonium chloride

CAS No.: 30354-18-8

Cat. No.: VC2445740

Molecular Formula: C3H8ClN

Molecular Weight: 93.55 g/mol

* For research use only. Not for human or veterinary use.

Dimethylmethylenammonium chloride - 30354-18-8

Specification

CAS No. 30354-18-8
Molecular Formula C3H8ClN
Molecular Weight 93.55 g/mol
IUPAC Name dimethyl(methylidene)azanium;chloride
Standard InChI InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1
Standard InChI Key ZJTROANVDZIEGB-UHFFFAOYSA-M
SMILES C[N+](=C)C.[Cl-]
Canonical SMILES C[N+](=C)C.[Cl-]

Introduction

Chemical Identity and Structural Properties

Dimethylmethylenammonium chloride possesses a distinctive structure featuring a positively charged nitrogen atom with two methyl groups and a methylene group, balanced by a chloride counterion. The compound exists as a crystalline solid under standard conditions and demonstrates considerable reactivity in organic synthesis applications.

Nomenclature and Identification

The compound is identified through several established names in chemical literature:

Systematic NameCommon NamesCAS Registry Number
N,N-Dimethylmethyleneiminium chlorideEschenmoser's salt, Böhme's salt30354-18-8

Physical and Chemical Properties

The physical and chemical properties of dimethylmethylenammonium chloride contribute significantly to its utility in synthetic applications:

PropertyCharacteristic
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents
ReactivityHighly electrophilic methylene group
FunctionDimethylaminomethylating agent

Synthetic Applications and Reaction Mechanisms

Dimethylmethylenammonium chloride serves as a crucial reagent in various organic transformations, with particular prominence in electrophilic aminomethylation reactions.

Mannich Reactions

Comparative Analysis with Related Quaternary Ammonium Compounds

While dimethylmethylenammonium chloride has distinct applications in synthetic organic chemistry, it shares certain structural features with other quaternary ammonium compounds used in different contexts.

Structural Distinctions from Other Quaternary Ammonium Compounds

Unlike compounds such as didecyldimethylammonium chloride (DDAC) or alkyldimethylbenzylammonium chloride (ADBAC), which function primarily as antimicrobial agents, dimethylmethylenammonium chloride's primary applications center on synthetic organic chemistry. The following table illustrates key structural and functional differences:

CompoundPrimary FunctionStructural Characteristics
Dimethylmethylenammonium chlorideSynthetic reagentSmall, reactive iminium salt
Didecyldimethylammonium chlorideAntimicrobial agentContains two long alkyl chains (C10)
Alkyldimethylbenzylammonium chlorideAntimicrobial agentContains benzyl group and variable alkyl chain

Recent Research Developments

Recent research continues to expand the utility of dimethylmethylenammonium chloride in organic synthesis, particularly in developing more selective and efficient reaction pathways.

Novel Reaction Conditions

Ongoing research explores optimized reaction conditions to enhance selectivity and yield in reactions involving dimethylmethylenammonium chloride, including:

  • Alternative solvent systems to improve reaction efficiency

  • Catalyst developments to enhance stereoselectivity

  • Green chemistry approaches to reduce environmental impact

Expanded Substrate Scope

Contemporary research investigates the application of dimethylmethylenammonium chloride with an increasingly diverse range of substrates, extending beyond traditional Mannich reactions to include:

  • Functionalization of heterocyclic compounds

  • Application in natural product synthesis

  • Development of pharmaceutical intermediates

Practical Applications in Synthetic Pathways

Dimethylmethylenammonium chloride serves as a valuable reagent in multiple synthetic contexts with practical applications in research and industrial settings.

Pharmaceutical Synthesis

The compound's ability to facilitate aminomethylation makes it valuable in pharmaceutical synthesis, particularly for introducing functional groups that may serve as pharmacophores or synthetic handles for further modification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator